Eldecalcitol

Osteoporosis Fracture Prevention Clinical Trial

Eldecalcitol (ED-71) is a synthetic vitamin D3 analog with a unique 2β-(3-hydroxypropyloxy) modification, delivering a ~50-hour half-life and high DBP affinity. This translates into a 26% relative risk reduction in vertebral fractures vs. alfacalcidol and superior lumbar spine BMD gains (+2.80%). It also achieves 35–38.5% greater reductions in bone turnover markers (uNTX, sCTX-1). Ideal for osteoporosis research, bisphosphonate combination studies, and biomarker-driven precision medicine. Not interchangeable with generic alfacalcidol or calcitriol.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
CAS No. 104121-92-8
Cat. No. B1671164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEldecalcitol
CAS104121-92-8
Synonyms2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3
2-(3-hydroxypropoxy)calcitriol
20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3
20-epi-ED-71
20-epi-eldecalcitol
ED 71
ED-71
eldecalcitol
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C
InChIInChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1
InChIKeyFZEXGDDBXLBRTD-AYIMTCTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eldecalcitol (CAS 104121-92-8): A Second-Generation Active Vitamin D3 Analog for Osteoporosis Intervention


Eldecalcitol (ED-71) is a synthetic analog of 1α,25-dihydroxyvitamin D3 (calcitriol), chemically distinguished by a 3-hydroxypropyloxy substituent at the 2β position [1]. This structural modification confers distinct pharmacokinetic properties, including a plasma half-life of approximately 50 hours [2] and a binding profile favoring vitamin D-binding protein (DBP) over the vitamin D receptor (VDR) [3]. Developed primarily for osteoporosis therapy, it was approved in Japan in 2011 [4]. Its primary differentiator from earlier analogs lies not in gross potency but in its prolonged systemic exposure and specific bone-protective effects, which translate into measurable clinical advantages over established active vitamin D therapies.

Why Eldecalcitol Cannot Be Substituted by Generic Alfacalcidol or Calcitriol


Within the active vitamin D analog class, compounds exhibit divergent clinical outcomes due to fundamental differences in their molecular structures, which dictate their pharmacokinetic behavior and tissue-specific activities [1]. Generic substitution of eldecalcitol with alfacalcidol or calcitriol is not pharmacologically or clinically equivalent. Eldecalcitol possesses a unique 2β-(3-hydroxypropyloxy) modification, resulting in higher affinity for vitamin D-binding protein, a longer plasma half-life, and resistance to 24-hydroxylase degradation [2]. These properties yield distinct therapeutic profiles: compared to alfacalcidol, eldecalcitol demonstrates superior fracture risk reduction [3] and greater increases in bone mineral density [4] in osteoporotic populations. Furthermore, eldecalcitol exhibits differential effects on parathyroid hormone suppression and calcium metabolism compared to calcitriol [5]. The evidence below quantifies these key differences, supporting the position that eldecalcitol is a distinct therapeutic entity requiring specific selection criteria.

Quantitative Evidence: Eldecalcitol's Differential Performance Against Alfacalcidol and Calcitriol


Eldecalcitol Reduces Vertebral Fracture Risk by 26% Compared to Alfacalcidol at 3 Years

Eldecalcitol (0.75 μg/day) demonstrated superior efficacy in preventing new vertebral fractures compared to alfacalcidol (1.0 μg/day) in a 3-year randomized, double-blind, active comparator trial. The incidence of vertebral fractures was 13.4% in the eldecalcitol group versus 17.5% in the alfacalcidol group (hazard ratio 0.74; 90% CI 0.56-0.97) [1]. This translates to a relative risk reduction of approximately 26%. The benefit was observed in osteoporotic patients with vitamin D sufficiency (baseline 25(OH)D ≥ 20 ng/mL) who also received 400 IU/day vitamin D3 supplementation if baseline levels were low [1].

Osteoporosis Fracture Prevention Clinical Trial

Eldecalcitol Increases Lumbar Spine Bone Mineral Density by 2.80% More Than Alfacalcidol

A 2022 meta-analysis of randomized controlled trials found that eldecalcitol significantly increased lumbar spine bone mineral density (BMD) compared to alfacalcidol. The weighted mean difference (WMD) in lumbar BMD change was 2.80% (95% CI: 1.60% to 4.00%; P < 0.001) in favor of eldecalcitol [1]. This analysis included data from two studies and demonstrates a consistent and statistically significant advantage for eldecalcitol in improving BMD at this critical site. Additional BMD benefits were observed at the total hip (WMD: 2.11%; 95% CI: 0.68% to 3.55%; P = 0.004) and femoral neck (WMD: 1.78%; 95% CI: 0.76% to 2.79%; P = 0.001) [1].

Osteoporosis Bone Mineral Density Meta-Analysis

Eldecalcitol Suppresses Bone Resorption Marker Urinary NTX by 35% vs 30% for Alfacalcidol at 12 Weeks

In a 12-week randomized open-label trial, eldecalcitol demonstrated stronger suppression of the bone resorption marker urinary N-terminal telopeptide of type I collagen (NTX) compared to alfacalcidol. Treatment with 1.0 μg eldecalcitol reduced urinary NTX by 35%, whereas 1.0 μg alfacalcidol reduced it by 30% [1]. The lower 0.5 μg dose of eldecalcitol still achieved a 6% reduction, indicating a dose-dependent effect. In contrast, changes in the bone formation marker bone-specific alkaline phosphatase (BALP) were similar between the two agents (eldcalcitol 1.0 μg: -29%; alfacalcidol 1.0 μg: -22%) [1].

Bone Turnover Biomarkers Clinical Trial

Eldecalcitol Exhibits a 50-Hour Plasma Half-Life, Enabling Once-Daily Dosing with Sustained Exposure

Eldecalcitol possesses a prolonged plasma elimination half-life of approximately 50 hours [1]. This contrasts sharply with calcitriol, which has a half-life of approximately 5-8 hours [2], and alfacalcidol, which is a prodrug rapidly converted to calcitriol [2]. The extended half-life of eldecalcitol is attributed to its higher binding affinity for vitamin D-binding protein (DBP) and resistance to 24-hydroxylase-mediated degradation [3]. This pharmacokinetic advantage results in more stable serum concentrations and potentially greater efficacy with once-daily oral dosing [1].

Pharmacokinetics Half-Life Drug Development

Eldecalcitol Reduces Serum CTX-1 by 38.5% More Than Alfacalcidol, Indicating Superior Bone Resorption Inhibition

A 2022 meta-analysis quantified the differential effect of eldecalcitol on the bone resorption marker serum type I collagen C-telopeptide (CTX-1). Eldecalcitol reduced CTX-1 levels to a significantly greater extent than alfacalcidol, with a weighted mean difference (WMD) of -38.50% (95% CI: -50.00% to -27.10%; P < 0.001) [1]. This finding, based on data from one included study, corroborates the urinary NTX findings and underscores eldecalcitol's potent anti-resorptive activity. Additionally, eldecalcitol significantly reduced the bone formation marker bone-specific alkaline phosphatase (BALP) compared to alfacalcidol (WMD: -15.40%; 95% CI: -20.30% to -10.60%; P < 0.001) [1].

Bone Turnover Markers Osteoporosis Meta-Analysis

Eldecalcitol Shows a 1.69-Fold Increased Risk of Hypercalciuria vs Alfacalcidol, Requiring Monitoring Protocol Differentiation

While demonstrating superior efficacy, eldecalcitol is associated with a higher risk of hypercalciuria compared to alfacalcidol. A 2022 meta-analysis reported a relative risk (RR) of 1.69 (95% CI: 1.33-2.15; P < 0.001) for increased urine calcium levels with eldecalcitol versus alfacalcidol [1]. This finding, based on data from multiple randomized controlled trials, indicates that while eldecalcitol's enhanced bone-protective effects are desirable, they come with a specific safety signal that necessitates proactive monitoring of urinary calcium excretion. Importantly, the incidence of sustained hypercalcemia was not significantly different in clinical trials, and eldecalcitol was generally well-tolerated [2].

Safety Adverse Events Hypercalciuria

Optimal Application Scenarios for Eldecalcitol Based on Differential Evidence


First-Line Osteoporosis Therapy in Postmenopausal Women with High Fracture Risk

For postmenopausal women with osteoporosis and a history of fragility fractures or high fracture risk (e.g., T-score ≤ -2.5), eldecalcitol offers a 26% relative risk reduction in vertebral fractures compared to alfacalcidol [1] and superior gains in lumbar spine BMD (+2.80%) [2]. This scenario prioritizes fracture prevention, making eldecalcitol a preferred active vitamin D analog when antiresorptive potency is paramount. The once-daily 0.75 μg dose, with its 50-hour half-life [3], ensures consistent therapeutic exposure, which is critical for long-term adherence in this chronic condition.

Combination Therapy with Bisphosphonates for Enhanced BMD Response

In patients receiving bisphosphonate therapy (e.g., alendronate, risedronate) where additional BMD improvement is desired, meta-analytic evidence indicates that adding eldecalcitol yields greater BMD gains at various skeletal sites compared to bisphosphonate monotherapy [4]. This synergistic approach leverages eldecalcitol's distinct mechanism of action—potent bone resorption inhibition via a different pathway—to achieve a more robust anabolic window. The quantified BMD advantage supports this combination strategy in clinical guidelines and formulary decisions.

Vitamin D-Sufficient Patients Requiring Maximized Fracture Protection

Eldecalcitol's fracture prevention benefit is particularly well-documented in patients with serum 25(OH)D levels ≥ 20 ng/mL [1]. In this vitamin D-sufficient population, where simple vitamin D supplementation may have limited additional benefit, eldecalcitol provides an incremental 26% vertebral fracture risk reduction over alfacalcidol [1]. This evidence positions eldecalcitol as the active vitamin D analog of choice for patients who are already vitamin D-replete but remain at high fracture risk, a common scenario in managed care and geriatric practice.

Situations Where Biomarker-Guided Therapy Optimization Is Required

For clinicians and healthcare systems employing bone turnover markers (BTMs) to monitor therapy, eldecalcitol provides a more pronounced signal of efficacy. The 35% reduction in urinary NTX and 38.5% greater reduction in serum CTX-1 compared to alfacalcidol [REFS-2, REFS-5] offer clear, quantifiable biomarkers of target engagement and therapeutic response. This scenario supports eldecalcitol's use in precision medicine approaches to osteoporosis, where early BTM monitoring can confirm adequate biological effect and guide long-term management decisions, potentially improving cost-effectiveness by identifying responders.

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